molecular formula C16H15N3O5 B12020424 N'-(3-ethoxy-4-hydroxybenzylidene)-3-nitrobenzohydrazide CAS No. 131537-04-7

N'-(3-ethoxy-4-hydroxybenzylidene)-3-nitrobenzohydrazide

Cat. No.: B12020424
CAS No.: 131537-04-7
M. Wt: 329.31 g/mol
InChI Key: MDNZUZNLDQRRQR-LICLKQGHSA-N
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Description

N’-(3-ethoxy-4-hydroxybenzylidene)-3-nitrobenzohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of an ethoxy group, a hydroxy group, and a nitro group attached to a benzylidene and benzohydrazide framework. Its molecular formula is C15H15N3O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-ethoxy-4-hydroxybenzylidene)-3-nitrobenzohydrazide typically involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(3-ethoxy-4-hydroxybenzylidene)-3-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3-ethoxy-4-hydroxybenzylidene)-3-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzylidene derivatives.

Scientific Research Applications

N’-(3-ethoxy-4-hydroxybenzylidene)-3-nitrobenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(3-ethoxy-4-hydroxybenzylidene)-3-nitrobenzohydrazide involves its interaction with various molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The hydroxy and ethoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-ethoxy-4-hydroxybenzylidene)-3-nitrobenzohydrazide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research applications.

Properties

CAS No.

131537-04-7

Molecular Formula

C16H15N3O5

Molecular Weight

329.31 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-nitrobenzamide

InChI

InChI=1S/C16H15N3O5/c1-2-24-15-8-11(6-7-14(15)20)10-17-18-16(21)12-4-3-5-13(9-12)19(22)23/h3-10,20H,2H2,1H3,(H,18,21)/b17-10+

InChI Key

MDNZUZNLDQRRQR-LICLKQGHSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

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